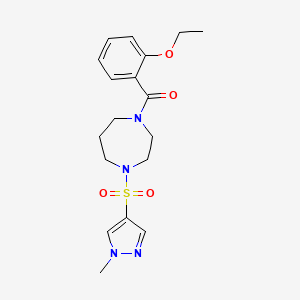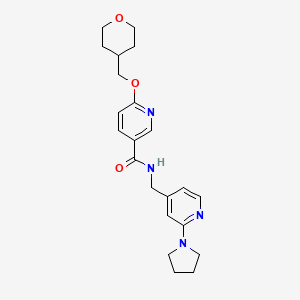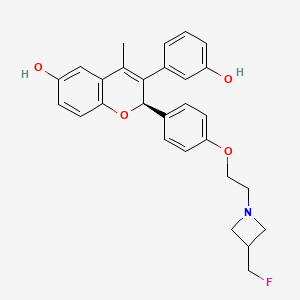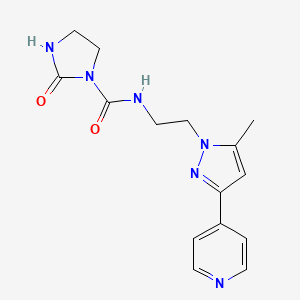
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and an imidazolidine ring. These structures are common in many pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen-containing rings and the various functional groups attached to them. For example, the pyridine ring is often involved in electrophilic substitution reactions .科学的研究の応用
Pharmacokinetics and Drug Development
This compound exhibits properties that are beneficial in the pharmacokinetics domain. It has high gastrointestinal absorption and blood-brain barrier permeability, which makes it a potential candidate for central nervous system drugs. Its moderate lipophilicity (Log P) suggests good cell membrane permeability, essential for oral drugs .
Molecular Modeling and Simulation
The structural features of this compound allow it to be used in molecular modeling programs like Amber and GROMACS. These programs can utilize the compound’s structure for simulations that predict the interaction with biological molecules, which is crucial for drug design .
Synthetic Chemistry Research
As a building block in synthetic chemistry, this compound can be used to synthesize various derivatives. These derivatives can then be screened for biological activity, leading to the discovery of new therapeutic agents .
Biological Studies
The compound’s structure, containing a pyrazole ring, is often associated with biological activity. It can be used in biological studies to understand the structure-activity relationship (SAR) in medicinal chemistry, helping to identify which structural components are critical for biological activity .
Chemical Biology
In chemical biology, this compound can be tagged with fluorescent markers or other probes to study biological processes in real-time. This can provide insights into the dynamics of enzyme-substrate interactions or the localization of drugs within cells .
Material Science
Due to its unique chemical structure, this compound could be investigated for its properties in material science. It might contribute to the development of new materials with specific optical or electrical properties .
Toxicology
The safety profile of this compound, as indicated by various safety parameters, suggests it can be used in toxicological studies to assess the safety of new drug candidates. It can help in determining the therapeutic index of potential pharmaceuticals .
Environmental Chemistry
This compound could also be used in environmental chemistry to study the degradation of pharmaceuticals in the environment. Understanding its breakdown products and their effects can inform the environmental impact of new drugs .
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-10-13(12-2-4-16-5-3-12)19-21(11)9-7-18-15(23)20-8-6-17-14(20)22/h2-5,10H,6-9H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMFJTBRBMUBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCNC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

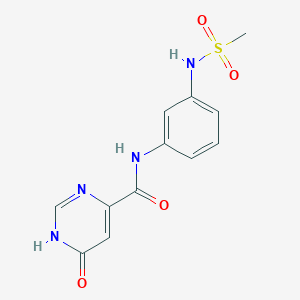
![1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B2926505.png)

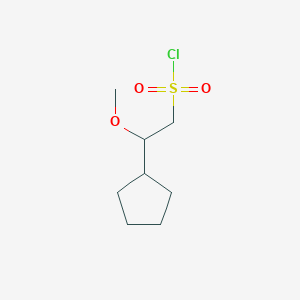
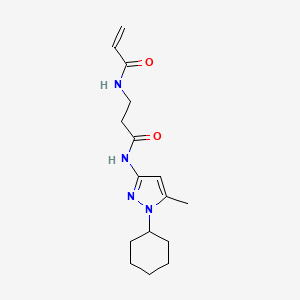
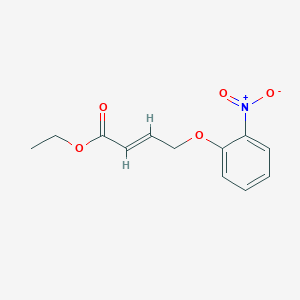
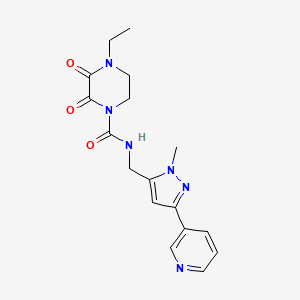

![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)
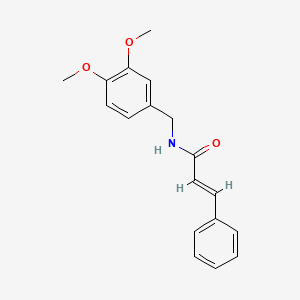
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
